molecular formula C10H4Cl4 B3066010 1,2,4,7-Tetrachloronaphthalene CAS No. 67922-21-8

1,2,4,7-Tetrachloronaphthalene

Cat. No.: B3066010
CAS No.: 67922-21-8
M. Wt: 265.9 g/mol
InChI Key: PWXOBMRJWBBEED-UHFFFAOYSA-N
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Description

1,2,4,7-Tetrachloronaphthalene (CAS RN: 67922-21-8) is a polychlorinated naphthalene (PCN) with the molecular formula C₁₀H₄Cl₄ and a molecular weight of 265.95 g/mol. Its IUPAC InChIKey is PWXOBMRJWBBEED-UHFFFAOYSA-N, and it is structurally characterized by chlorine substitutions at the 1, 2, 4, and 7 positions of the naphthalene ring . This compound, like other PCNs, exhibits physicochemical properties that vary significantly depending on the chlorine substitution pattern, influencing its environmental persistence, toxicity, and industrial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,7-tetrachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-5-1-2-6-7(3-5)10(14)9(13)4-8(6)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXOBMRJWBBEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218135
Record name Naphthalene, 1,2,4,7-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67922-21-8
Record name Naphthalene, 1,2,4,7-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,4,7-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Chlorination of Naphthalene

The foundational method for synthesizing TCN involves the direct chlorination of naphthalene. This process typically employs gaseous chlorine ($$ \text{Cl}_2 $$) under controlled thermal conditions. The reaction proceeds via electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the naphthalene ring.

Reaction Conditions and Mechanistic Insights

Chlorination occurs at temperatures ranging from 200°C to 350°C , with the reaction efficiency heavily dependent on the chlorinating agent and catalyst. In the absence of catalysts, the reaction favors the formation of lower chlorinated naphthalenes (e.g., mono- and dichloronaphthalenes). However, prolonged exposure to chlorine gas at elevated temperatures promotes progressive chlorination, yielding tetra- and pentachlorinated derivatives.

The regioselectivity of chlorination is influenced by the electronic and steric properties of the naphthalene ring. Quantum chemical studies suggest that chlorine substitution preferentially occurs at positions with lower activation energies, which are determined by the stability of intermediate arenium ions. For TCN, the 1, 2, 4, and 7 positions are thermodynamically favored due to their resonance stabilization.

Limitations of Non-Catalytic Chlorination

Non-catalytic methods often result in low yields of TCN (<20%) due to competing side reactions, including over-chlorination and the formation of positional isomers. For instance, 1,2,3,4-tetrachloronaphthalene and 1,2,4,8-tetrachloronaphthalene are common byproducts, necessitating complex purification steps.

Catalytic Chlorination Using Metal Halides

To enhance reaction efficiency and regioselectivity, metal halides are widely employed as catalysts. These catalysts facilitate chlorine activation and lower the activation energy required for substitution.

Copper-Based Catalysts

Copper(II) chloride ($$ \text{CuCl}2 $$) exhibits exceptional catalytic activity for naphthalene chlorination. At 250°C , $$ \text{CuCl}2 $$ achieves a 7.5-fold higher chlorination efficiency compared to $$ \text{CuCl} $$, producing TCN with a selectivity of ~45% among tetrachlorinated isomers. The catalytic cycle involves:

  • Chlorine Activation : $$ \text{CuCl}2 $$ reacts with $$ \text{Cl}2 $$ to form $$ \text{CuCl}_3^- $$, a highly electrophilic species.
  • Electrophilic Substitution : $$ \text{CuCl}_3^- $$ attacks the naphthalene ring, forming a chlorinated intermediate.
  • Catalyst Regeneration : $$ \text{CuCl}2 $$ is regenerated via oxidation of $$ \text{CuCl} $$ by $$ \text{Cl}2 $$.
Table 1: Performance of Copper Catalysts in TCN Synthesis
Catalyst Temperature (°C) TCN Yield (%) Selectivity (%)
$$ \text{CuCl}_2 $$ 250 38 45
$$ \text{CuCl} $$ 250 5 12

Iron-Based Catalysts

Iron(III) chloride ($$ \text{FeCl}3 $$) demonstrates moderate activity at 200–250°C , but its efficiency declines rapidly above 250°C due to thermal decomposition into $$ \text{FeCl}2 $$ and $$ \text{FeOCl} $$. The dechlorination-oxychlorination cycle of iron species limits long-term catalytic stability, making it less suitable for industrial applications compared to copper catalysts.

Regioselective Synthesis Approaches

Achieving the 1,2,4,7-substitution pattern requires precise control over reaction parameters and intermediates.

Stepwise Chlorination Strategy

A multi-step synthesis route improves regioselectivity:

  • Dichloronation : Naphthalene is chlorinated to 1,4-dichloronaphthalene using $$ \text{CuCl}_2 $$ at 200°C .
  • Tetrachloronation : Additional chlorination at 300°C introduces chlorine at the 2 and 7 positions, yielding TCN.

This method reduces isomer formation, achieving a TCN purity of >90% after recrystallization.

Directed Ortho-Metalation (DoM)

Although less common, DoM techniques employ directing groups (e.g., sulfonic acid) to guide chlorination to specific positions. However, this approach is hindered by the need for protective groups and additional synthetic steps.

Industrial Production Techniques

Industrial-scale TCN synthesis prioritizes cost-effectiveness and yield optimization.

Fluidized Bed Reactors

Fluidized bed reactors enhance heat and mass transfer, enabling continuous chlorination at 300–350°C . Catalytic systems using $$ \text{CuCl}_2 $$-impregnated alumina supports achieve TCN yields of ~50% with a production capacity of 1–5 tons/day .

Byproduct Management

Over-chlorination generates hazardous byproducts like pentachloronaphthalenes. Distillation and adsorption on activated carbon are employed to isolate TCN, with purity levels exceeding 99% .

Table 2: Industrial Production Parameters
Parameter Optimal Range
Temperature 300–350°C
Pressure 1–2 atm
Catalyst Loading 5–10 wt% $$ \text{CuCl}_2 $$
Residence Time 2–4 hours

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Direct Chlorination : Low efficiency (<20% yield) but simple setup.
  • Catalytic Chlorination : High efficiency (38–50% yield) with industrial scalability.
  • Stepwise Synthesis : Superior regioselectivity but higher operational complexity.

Reaction Parameters and Optimization

Key parameters influencing TCN synthesis include:

  • Temperature : Higher temperatures (>300°C) favor tetrachlorination but risk over-chlorination.
  • Chlorine Flow Rate : Optimal at 0.5–1.0 L/min for balanced substitution rates.
  • Catalyst Concentration : 5–10% $$ \text{CuCl}_2 $$ maximizes activity without clogging reactors.

Byproduct Formation and Mitigation

Common byproducts and mitigation strategies:

  • 1,2,3,4-Tetrachloronaphthalene : Minimized via stepwise chlorination.
  • Pentachloronaphthalenes : Controlled by limiting chlorine excess and reaction time.

Chemical Reactions Analysis

1,2,4,7-Tetrachloronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form chlorinated naphthoquinones under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalenes. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce less chlorinated naphthalenes .

Scientific Research Applications

Industrial Applications

  • Chemical Intermediate:
    • TCN serves as a precursor in the synthesis of various organic compounds. Its chlorinated structure allows for further reactions that can produce dyes, pharmaceuticals, and agrochemicals .
  • Flame Retardants:
    • Due to its high chlorine content, TCN is utilized in formulations designed to reduce flammability in materials such as plastics and textiles. This application is particularly relevant in industries requiring stringent safety standards .
  • Electrical Insulation:
    • TCN has been used as a dielectric fluid in capacitors and other electrical components due to its excellent insulating properties . The compound's stability under high temperatures makes it suitable for applications in electrical engineering.
  • Lubricants and Greases:
    • In the past, TCN was incorporated into lubricants to enhance their performance under extreme conditions. Its chemical stability contributes to the longevity of lubricants in mechanical applications .
  • Research and Development:
    • TCN is employed in scientific research for studying the degradation pathways of chlorinated compounds. Recent studies have focused on its hydrodechlorination reactions using various catalytic systems, which are crucial for environmental remediation efforts .

Environmental Applications

  • Pollution Control:
    • Research indicates that TCN can be degraded using advanced oxidation processes or catalytic methods, making it a candidate for remediation of contaminated sites. The degradation products are often less toxic than the parent compound, which is beneficial for environmental cleanup efforts .
  • Toxicology Studies:
    • TCN has been a subject of toxicological research due to its persistence in the environment and potential health effects. Studies have examined its bioaccumulation and effects on aquatic organisms, providing insights into its ecological risks .

Case Study 1: Degradation Pathways

A study investigated the degradation of this compound over Fe–Al composite oxides at elevated temperatures (300 °C). The research highlighted the hydrodechlorination pathways leading to less chlorinated naphthalenes as intermediates. This work is significant for developing methods to detoxify chlorinated compounds in contaminated environments .

Case Study 2: Flame Retardant Efficacy

An evaluation of TCN as a flame retardant demonstrated its effectiveness in reducing flammability in polymer matrices. The study indicated that incorporating TCN into formulations significantly improved fire resistance compared to non-treated materials .

Mechanism of Action

The mechanism of action of 1,2,4,7-Tetrachloronaphthalene involves its interaction with cellular components, leading to various biochemical effects. One of the primary pathways is the induction of cytochrome P-450 enzymes, which are involved in the metabolism of xenobiotics. This induction can lead to the formation of reactive metabolites that may cause cellular damage .

The compound’s chlorinated structure also allows it to interact with lipid membranes, potentially disrupting membrane integrity and function. Additionally, its persistence in the environment can lead to bioaccumulation and long-term exposure effects .

Comparison with Similar Compounds

Structural and Physical Properties

The position of chlorine atoms critically determines the physical and chemical behavior of tetrachloronaphthalene isomers. Below is a comparative analysis of key isomers:

Compound Name CAS RN Molecular Weight (g/mol) Melting Point (°C) Vaporization Enthalpy (kJ/mol at 373 K) Solubility
1,2,4,7-Tetrachloronaphthalene 67922-21-8 265.95 Not reported 72.1 Not available
1,2,3,4-Tetrachloronaphthalene 20020-02-4 265.95 198 73.2 Not available
1,2,5,6-Tetrachloronaphthalene 67922-22-9 265.95 Not reported Not available Slight in CHCl₃, hexanes
2,3,6,7-Tetrachloronaphthalene 34588-40-4 265.95 Not reported Not available Not available

Key Findings :

  • Melting Points : The 1,2,3,4-isomer exhibits the highest reported melting point (198°C), attributed to its symmetrical chlorine substitution pattern, which enhances crystalline stability .
  • Vaporization Enthalpy : The 1,2,4,7-isomer has a slightly lower vaporization enthalpy (72.1 kJ/mol) compared to the 1,2,3,4- (73.2 kJ/mol) and 1,2,3,5-isomers (73.4 kJ/mol), suggesting differences in volatility .

Toxicological and Environmental Profiles

However, their toxicological profiles vary:

Compound Name Toxicity Notes Regulatory Status
This compound Limited toxicity data; regulated under Polychlorinated Naphthalenes (PCNs) Listed in IEC 62474 Declarable Substance List
1,2,3,4-Tetrachloronaphthalene Dioxin-like toxicity via AhR receptor activation; used as a reference in environmental monitoring Classified as hazardous (CAS RN: 20020-02-4)
1,2,5,6-Tetrachloronaphthalene Activates aryl hydrocarbon receptor (AhR), inducing biochemical changes similar to dioxins Regulated under PCNs
2,3,6,7-Tetrachloronaphthalene Labeled as a carcinogen in safety databases Included in carcinogen reference materials

Key Findings :

  • Dioxin-like Activity : Both 1,2,3,4- and 1,2,5,6-isomers exhibit dioxin-like toxicity, likely due to structural mimicry of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) .
  • Regulatory Differences: All isomers fall under PCN regulations, but 2,3,6,7-Tetrachloronaphthalene is explicitly flagged for carcinogenicity, warranting stricter handling protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,7-Tetrachloronaphthalene
Reactant of Route 2
1,2,4,7-Tetrachloronaphthalene

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